Trisoxylatoarsine
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Overview
Description
Canthin-6-one is a naturally occurring alkaloid belonging to the β-carboline family, characterized by an additional D ring. It was first isolated in 1952 from the Australian tree Pentaceras australis . This compound has since been found in various plants, fungi, and marine organisms . Canthin-6-one is known for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method . This classic approach involves the cyclization of a β-carboline precursor under acidic conditions. More recent methods include the biomimetic synthesis using infractine-functionalized and nanoparticle-supported catalysts .
Industrial Production Methods: Industrial production of canthin-6-one typically involves multi-step synthesis starting from readily available precursors. The process includes the formation of a tricyclic intermediate, which is then oxidized to yield canthin-6-one . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:
Oxidation: Canthin-6-one can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert canthin-6-one to dihydrocanthin-6-one.
Substitution: Substitution reactions at the C-2 position can yield various derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocanthin-6-one.
Substitution: Various C-2 substituted derivatives.
Scientific Research Applications
Canthin-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel derivatives with enhanced biological activities.
Biology: Studied for its role in inhibiting fungal growth and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Industry: Explored for its use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Canthin-6-one exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis by upregulating reactive oxygen species and mitochondrial damage.
Antifungal Activity: Interferes with amino acid biosynthesis and nitrogen metabolism in fungi, leading to the death of pathogens.
Anti-inflammatory Activity: Suppresses the production of inflammatory mediators such as COX2 and TNF-α.
Comparison with Similar Compounds
Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring and diverse biological activities. Similar compounds include:
Harmine: Another β-carboline alkaloid with anticancer and neuroprotective properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Norharmane: Exhibits anticancer and antimicrobial activities.
Canthin-6-one stands out for its potent anticancer and antifungal properties, making it a promising candidate for further research and development .
Properties
CAS No. |
15502-74-6 |
---|---|
Molecular Formula |
AsO3-3 |
Molecular Weight |
122.920 g/mol |
IUPAC Name |
arsorite |
InChI |
InChI=1S/AsO3/c2-1(3)4/q-3 |
InChI Key |
OWTFKEBRIAXSMO-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-] |
Canonical SMILES |
[O-][As]([O-])[O-] |
boiling_point |
465 °C |
15502-74-6 | |
physical_description |
Solid |
Synonyms |
arsenite |
Origin of Product |
United States |
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